4-(3-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-(3-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve the formation of the pyrazine ring followed by the introduction of the piperidine and morpholine moieties. Specific reagents, catalysts, and conditions would be required for each step, such as:
Formation of Pyrazine Ring: Starting from appropriate precursors like 3-methylpyrazine.
Introduction of Piperidine Moiety: Using piperidine and suitable coupling agents.
Formation of Morpholine Ring: Involving morpholine and appropriate reaction conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)pyridine
- 4-(3-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)benzene
Uniqueness
The uniqueness of 4-(3-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine lies in its specific combination of pyrazine, piperidine, and morpholine rings, which could confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[4-(3-methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-12-14(17-6-5-16-12)19-9-10-21-13(11-19)15(20)18-7-3-2-4-8-18/h5-6,13H,2-4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBYKPVHDKZLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCOC(C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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